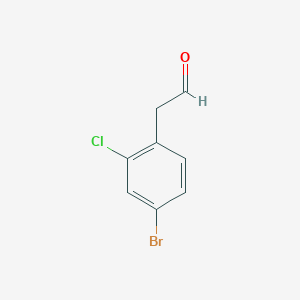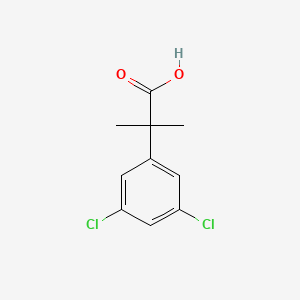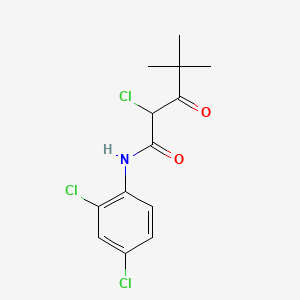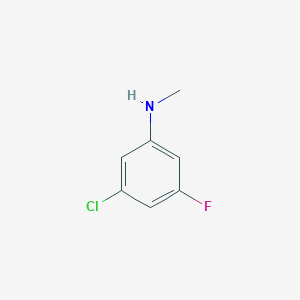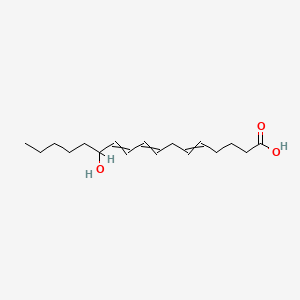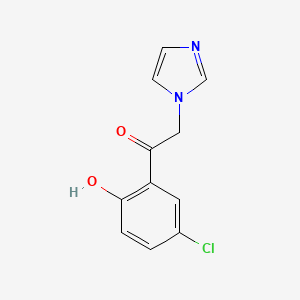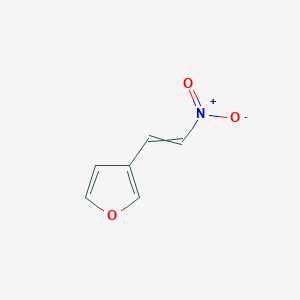
Furan, 3-(2-nitroethenyl)-
Overview
Description
Preparation Methods
The synthesis of Furan, 3-(2-nitroethenyl)- typically involves the condensation of furfural with nitromethane in a basic medium. This reaction yields the nitrovinyl derivative through a straightforward process . Industrial production methods often utilize isobutylamine as a catalyst and activated coal as an adsorbent to achieve pharmaceutical-grade purity . This method not only ensures high purity but also reduces environmental impact by absorbing gaseous residues in water .
Chemical Reactions Analysis
Furan, 3-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, such as the Friedel-Crafts alkylation of naphthols in an aqueous medium.
Morita-Baylis-Hillman Reaction: This reaction involves the formation of adducts with diisopropyl azodicarboxylate.
Common reagents used in these reactions include diisopropyl azodicarboxylate for the Morita-Baylis-Hillman reaction and various catalysts for oxidation and reduction processes. Major products formed from these reactions include amino derivatives and various substituted furans.
Scientific Research Applications
Furan, 3-(2-nitroethenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Furan, 3-(2-nitroethenyl)- involves its reactivity with thiol groups in proteins. This reactivity leads to the modification of cysteine residues in vital enzymes, causing irreversible inhibition and bactericidal effects . The electrophilic exocyclic double bond in the nitrovinyl group is the primary reaction center, making it highly reactive with functional thiol groups .
Comparison with Similar Compounds
Furan, 3-(2-nitroethenyl)- can be compared with other similar compounds such as:
1-(2-Furyl)-2-nitroethylene: Another nitrovinyl derivative with similar antimicrobial properties.
2-(2-Nitrovinyl) furan: The same compound with different nomenclature, highlighting its nitrovinyl functional group.
The uniqueness of Furan, 3-(2-nitroethenyl)- lies in its potent antimicrobial properties and its ability to form stable inclusion complexes with cyclodextrin derivatives, enhancing its solubility and bioavailability .
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3-(2-nitroethenyl)furan |
InChI |
InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |
InChI Key |
YMCXKFWNFUMXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B8705447.png)
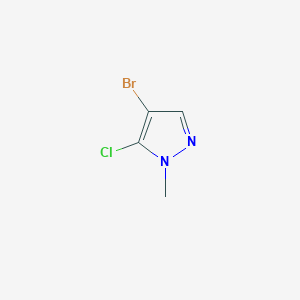
amine](/img/structure/B8705462.png)
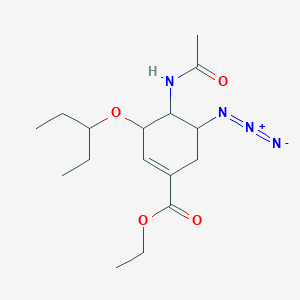
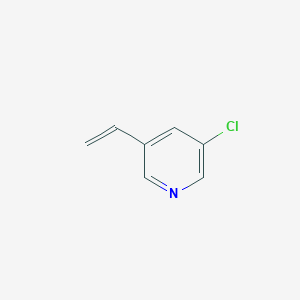
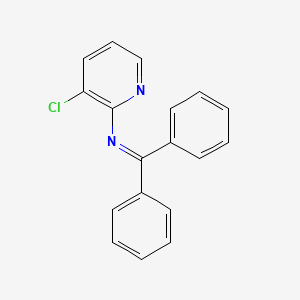
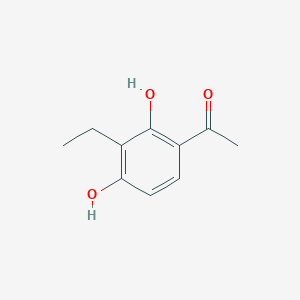
amine](/img/structure/B8705510.png)
